3-Bromo-2-isopropoxybenzoic acid

Catalog No.
S6619389
CAS No.
1247577-76-9
M.F
C10H11BrO3
M. Wt
259.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-isopropoxybenzoic acid

CAS Number

1247577-76-9

Product Name

3-Bromo-2-isopropoxybenzoic acid

IUPAC Name

3-bromo-2-propan-2-yloxybenzoic acid

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

InChI

InChI=1S/C10H11BrO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,1-2H3,(H,12,13)

InChI Key

RGKQTDRYBLRAKU-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=CC=C1Br)C(=O)O

Canonical SMILES

CC(C)OC1=C(C=CC=C1Br)C(=O)O

3-Bromo-2-isopropoxybenzoic acid is an aromatic compound characterized by a bromine atom and an isopropoxy group attached to a benzoic acid structure. Its chemical formula is C10H11BrO3, and it has a molecular weight of approximately 277.09 g/mol. The compound features a bromine substituent at the 3-position and an isopropoxy group at the 2-position of the benzoic acid ring, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in organic synthesis.
  • Reduction: The compound may undergo reduction reactions to convert the carboxylic acid group into primary alcohols or aldehydes.
  • Oxidation: Under certain conditions, the isopropoxy group can be oxidized to yield ketones or other functional groups.

These reactions highlight the versatility of 3-Bromo-2-isopropoxybenzoic acid in synthetic organic chemistry .

The synthesis of 3-Bromo-2-isopropoxybenzoic acid can be achieved through several methods:

  • Bromination of 2-Isopropoxybenzoic Acid: The compound can be synthesized by brominating 2-isopropoxybenzoic acid using bromine or N-bromosuccinimide (NBS) in a suitable solvent.
  • Friedel-Crafts Acylation: An alternative method involves the Friedel-Crafts acylation of isopropoxybenzene with a brominated acyl chloride.
  • Direct Alkylation: Another approach is to alkylate 2-bromo-5-hydroxybenzoic acid with isopropanol under acidic conditions, followed by purification steps.

These methods provide pathways for obtaining this compound in laboratory settings .

3-Bromo-2-isopropoxybenzoic acid has potential applications in various domains:

  • Pharmaceuticals: It can serve as an intermediate in the synthesis of therapeutic agents due to its structural features that may interact with biological targets.
  • Agricultural Chemicals: The compound may be explored for use in agrochemicals, particularly as a herbicide or pesticide.
  • Material Science: Its derivatives might find use in developing polymers or coatings with specific properties.

The versatility of this compound makes it a candidate for further research and development in these areas .

Interaction studies involving 3-Bromo-2-isopropoxybenzoic acid focus on its reactivity with various nucleophiles and electrophiles. Research indicates that compounds with similar structures often exhibit interactions with enzymes or receptors due to their ability to mimic natural substrates. Investigating these interactions could provide insights into its potential biological effects and applications in drug design .

Several compounds share structural similarities with 3-Bromo-2-isopropoxybenzoic acid. Here are some noteworthy examples:

Compound NameCAS NumberKey Features
4-Isopropoxybenzoic Acid13205-46-4Contains an isopropoxy group at the para position.
3-Bromo-5-hydroxybenzoic Acid140472-69-1Hydroxyl group at the meta position; potential for hydrogen bonding.
3-Bromo-4,5-dihydroxybenzoic Acid61203-46-1Contains two hydroxyl groups; increased polarity and solubility.

Uniqueness

3-Bromo-2-isopropoxybenzoic acid stands out due to its specific combination of a bromine atom and an isopropoxy group on the aromatic ring, which may influence its reactivity and biological activity differently compared to other similar compounds. This unique structure could lead to distinct pharmacological properties, making it a subject of interest for further research and application development .

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

257.98916 g/mol

Monoisotopic Mass

257.98916 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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